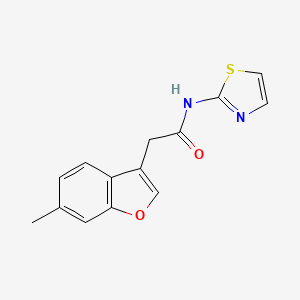
2-(6-methyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biotechnology, and pharmaceuticals. This compound is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-(6-methyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B (NF-κB) signaling pathway. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(6-methyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have shown that this compound has anti-inflammatory and anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(6-methyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide in lab experiments include its high yield and purity, as well as its potential applications in various fields of scientific research. Additionally, this compound has good biocompatibility and biodegradability, making it a potential candidate for drug delivery systems. The limitations of using this compound in lab experiments include the need for specialized equipment and techniques for its synthesis and purification, as well as the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research on 2-(6-methyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide. One potential direction is to further study its potential as an anti-inflammatory and anticancer agent, as well as its potential as a drug delivery system. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis and purification methods. Another potential direction is to study its potential as a fluorescent probe for the detection of metal ions, as this could have potential applications in the field of biotechnology.
Synthesemethoden
2-(6-methyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide has been synthesized using various methods, including the reaction of 2-aminothiazole with 6-methyl-3-bromobenzofuran in the presence of a palladium catalyst. Another method involves the reaction of 2-aminothiazole with 6-methyl-3-chlorobenzofuran in the presence of a base. The yield of the compound obtained using these methods is generally high, and the purity of the compound can be improved using various purification techniques.
Wissenschaftliche Forschungsanwendungen
2-(6-methyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide has been studied extensively for its potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In the field of biotechnology, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions. In the field of pharmaceuticals, this compound has been studied for its potential as a drug delivery system, as it has been shown to have good biocompatibility and biodegradability.
Eigenschaften
IUPAC Name |
2-(6-methyl-1-benzofuran-3-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-9-2-3-11-10(8-18-12(11)6-9)7-13(17)16-14-15-4-5-19-14/h2-6,8H,7H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSMVLUVWXHBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methyl-1-benzofuran-3-yl)-N-(1,3-thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,3-benzodioxol-5-yl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5232591.png)
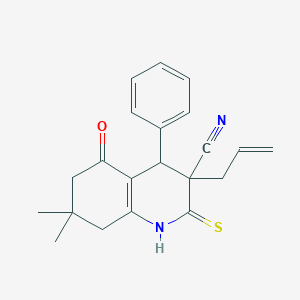
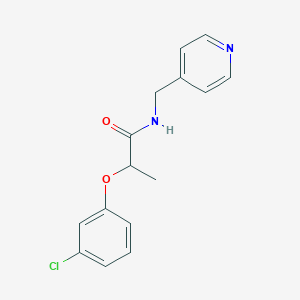
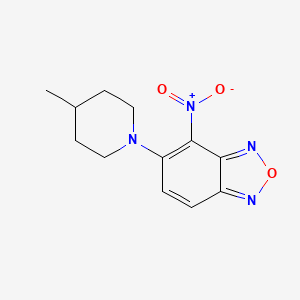
![4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)](/img/structure/B5232608.png)
![ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B5232623.png)
![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5232647.png)
![5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232666.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5232676.png)
![2-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5232679.png)
![3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5232684.png)
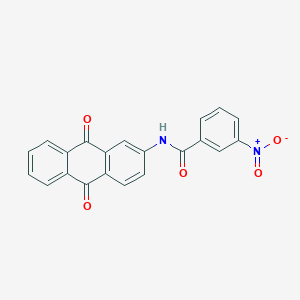
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide](/img/structure/B5232691.png)
![2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5232698.png)